molecular formula C6H10O2 B8211444 (R)-2,2-Dimethylcyclopropanecarboxylic acid

(R)-2,2-Dimethylcyclopropanecarboxylic acid

Cat. No.: B8211444
M. Wt: 114.14 g/mol
InChI Key: BFNMOMYTTGHNGJ-BYPYZUCNSA-N
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Description

(R)-2,2-Dimethylcyclopropanecarboxylic acid (DMCCA) is a chiral cyclopropane derivative characterized by a strained three-membered ring structure with two methyl groups at the C2 position and a carboxylic acid functional group. Its stereochemistry (R-configuration) plays a critical role in its biological activity and industrial applications. DMCCA is a key intermediate in synthesizing pharmaceuticals and agrochemicals, such as cilastatin, a dehydropeptidase inhibitor used to protect antibiotics like imipenem from renal degradation . Industrially, enantioselective production of DMCCA is achieved via biotransformation using microbial amidases, as demonstrated by Lonza’s process involving Comamonas acidovorans .

The compound’s physicochemical properties, including its solubility in water and organic solvents, are influenced by its cyclopropane ring and carboxylic acid group. Studies on liquid-liquid (L/L) extraction systems using trioctylamine (TOA) as an extractant reveal that DMCCA forms high-loading complexes (up to 14 molecules per TOA molecule), with dimerization or trimerization observed at higher concentrations .

Properties

IUPAC Name

(1R)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMOMYTTGHNGJ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

The resolution of racemic (±)-2,2-dimethylcyclopropanecarboxylic acid remains a cornerstone for obtaining the (R)-enantiomer. Patent WO2003043996A1 details a method involving the formation of diastereomeric salts using chiral heterocyclic resolving agents. The process begins with activating the racemic acid via conversion to an acyl chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with a chiral amine or alcohol (e.g., derivatives of menthol or cinchona alkaloids) generates diastereomers, which are separated through fractional crystallization or chromatography.

For instance, treatment of (±)-DmCpCa with (R)-1-phenylethylamine in dichloromethane yields two distinct diastereomeric salts. The (R)-acid-(R)-amine complex exhibits lower solubility, precipitating first with >98% enantiomeric excess (ee) after recrystallization . This method achieves optical purities of 99.5% but requires stoichiometric amounts of resolving agents, increasing costs for large-scale production.

Biocatalytic Enantioselective Hydrolysis

Enzymatic methods offer a sustainable alternative to classical resolution. A study in PMC demonstrates the use of RhEst1, a novel esterase from Rhodococcus sp., to hydrolyze (±)-2,2-dimethylcyclopropanecarboxylate esters. The enzyme selectively cleaves the (S)-ester, leaving the (R)-enantiomer intact. In a preparative-scale reaction, 7.42 g of racemic ethyl ester was treated with RhEst1 at pH 8.0 and 30°C for 13 hours, yielding (R)-DmCpCa with 92% ee and 85% conversion. Acidification to pH <2.0 precipitated the product, which was purified via dichloromethane extraction .

This approach avoids harsh reagents and operates under mild conditions. However, enzyme stability and substrate specificity limit broader applicability.

Asymmetric Cyclopropanation and Carboxylation

Asymmetric synthesis routes directly construct the cyclopropane ring with the desired stereochemistry. One strategy involves the Simmons-Smith reaction, where a chiral zinc-copper complex transfers a methylene group to an α,β-unsaturated ester. For example, (E)-crotonic acid derivatives treated with Zn(CH₂I)₂ and a chiral ligand (e.g., (R,R)-Jacobsen’s salen) yield cyclopropanes with up to 90% ee . Subsequent hydrolysis of the ester group provides (R)-DmCpCa.

Alternative methods employ transition-metal catalysts. A rhodium-catalyzed cyclopropanation of styrene derivatives with diazoacetates generates cyclopropane carboxylates with 85–95% ee, though substrate scope remains narrow .

Comparative Analysis of Synthetic Methods

Method Yield Optical Purity Key Reagents/Conditions Scalability
Classical Resolution 60–75%98–99.5% eeThionyl chloride, (R)-1-phenylethylamineModerate
Biocatalytic Hydrolysis 85%92% eeRhEst1, pH 8.0, 30°CHigh (with immobilized enzymes)
Asymmetric Synthesis 70–90%85–95% eeChiral salen ligands, Zn(CH₂I)₂Low

Industrial-Scale Optimization Challenges

Industrial applications prioritize cost-efficiency and reproducibility. Classical resolution, while reliable, generates significant waste due to stoichiometric resolving agents. Patent CN102060694A highlights advancements in solvent recovery and catalytic reuse, reducing dichloromethane consumption by 40% in analogous processes. Meanwhile, enzymatic methods face hurdles in enzyme immobilization and continuous-flow adaptation, though recent progress in whole-cell biocatalysts shows promise .

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include esters, alcohols, aldehydes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Isobutylene oxide + Phosphonoacetic acid esterReflux in o-xyleneR,S-2,2-Dimethylcyclopropanecarboxylic acid
2R,S-2,2-Dimethylcyclopropanecarboxylic acid + Acid chlorideResolution processS-(+)-2,2-Dimethylcyclopropanecarboxamide

Pharmaceutical Applications

One of the most notable uses of (R)-2,2-dimethylcyclopropanecarboxylic acid is as an intermediate in the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxamide, which is a precursor for cilastatin. Cilastatin is a dehydropeptidase inhibitor that protects certain antibiotics from renal deactivation . This application highlights the compound's importance in enhancing antibiotic efficacy.

Case Study: Cilastatin Production

  • Objective : To synthesize cilastatin using (R)-2,2-dimethylcyclopropanecarboxylic acid.
  • Method : The acid undergoes resolution to obtain the optically pure S-(+)-enantiomer, which is then reacted with an acid chloride.
  • Outcome : Successful synthesis of cilastatin that can be co-administered with carbapenem antibiotics.

Agricultural Applications

(R)-2,2-Dimethylcyclopropanecarboxylic acid derivatives are also utilized in the production of pyrethroid insecticides. Specifically, the (+)-cis isomer of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid serves as a precursor for these insecticides .

Table 2: Insecticide Production Process

StepReactantsProcess TypeProduct
1Racemic mixture of cis/trans isomersFractional crystallizationIsomer separation
2Isolated (+)-cis isomer + Alkaloid baseSalt formation and hydrolysisInsecticide precursor

Environmental Science Applications

In environmental studies, (R)-2,2-dimethylcyclopropanecarboxylic acid is investigated for its degradation pathways and environmental impact. Its cyclopropane structure makes it a subject of interest in assessing the fate of similar compounds in ecological systems .

Case Study: Environmental Impact Assessment

  • Objective : To analyze the degradation pathways of (R)-2,2-dimethylcyclopropanecarboxylic acid in soil and water.
  • Method : Laboratory studies simulating environmental conditions.
  • Outcome : Insights into the persistence and breakdown products of the compound in natural settings.

Material Science Applications

The unique structural properties of (R)-2,2-dimethylcyclopropanecarboxylic acid allow it to be used in synthesizing novel polymers with specific physical properties. Its ring strain can lead to interesting reactivity patterns that are exploited in material science research .

Table 3: Polymer Synthesis Overview

Polymer TypeMonomer UsedProperties Enhanced
Cyclopolymer(R)-2,2-Dimethylcyclopropanecarboxylic acidIncreased strength and flexibility
Functional polymerDerivatives of (R)-acidTailored reactivity for specific applications

Mechanism of Action

The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, influencing the compound’s reactivity and biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with DMCCA but differ in substituents, stereochemistry, or applications:

Compound Key Structural Differences Applications Key Research Findings
(S)-2,2-Dimethylcyclopropanecarboxylic acid Enantiomer (S-configuration) Intermediate for cilastatin synthesis; produced via biotransformation Industrial processes favor the S-enantiomer due to higher enantiomeric excess in yields .
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) Dichlorovinyl group at C3 position Metabolite of pyrethroid insecticides (e.g., permethrin) Detected in human urine as a biomarker for pyrethroid exposure; environmental persistence studied .
(1R-cis)-3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid Dibromoethenyl group at C3 position Metabolite of deltamethrin Used in biomonitoring studies; crystalline powder with 99% purity .
(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid Dichloroethenyl group at C3 position; stereochemistry at C1 and C3 Synergist for mosquito repellents Enhances efficacy of topical repellents by reducing minimum effective doses 30-fold .
2,2,3,3-Tetramethylcyclopropanecarboxylic acid Additional methyl groups at C3 position Research chemical Lower solubility in water compared to DMCCA; used in synthetic chemistry studies .

Key Comparative Insights

Stereochemical Impact :

  • The R- and S-enantiomers of DMCCA exhibit divergent industrial utility. While the S-form is prioritized for cilastatin synthesis, the R-form is a byproduct in biotransformation processes .
  • Stereochemistry in repellent synergists (e.g., (1R,3S)-isomer) directly influences biological activity, as seen in mosquito repellency studies .

Substituent Effects :

  • Halogenated derivatives (DCCA, dibromochrysanthemic acid) are critical metabolites of pyrethroids. Their environmental persistence and urinary excretion rates vary with halogen type (Cl vs. Br) .
  • Dichlorovinyl and dibromoethenyl groups enhance lipophilicity, affecting bioaccumulation and extraction efficiency .

Industrial and Environmental Behavior :

  • DMCCA’s reactive extraction with TOA achieves high loading capacities (~27 molecules per extractant), whereas halogenated analogues require specialized solvents due to lower solubility .
  • Environmental degradation pathways for DCCA involve hydrolysis and photolysis, with half-lives differing by media (soil vs. water) .

Synthetic Methods :

  • Biocatalytic routes dominate DMCCA production, while halogenated analogues are synthesized chemically via cyclopropanation reactions .

Biological Activity

(R)-2,2-Dimethylcyclopropanecarboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

(R)-2,2-Dimethylcyclopropanecarboxylic acid is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including biotechnological processes that utilize specific microorganisms capable of biotransforming related compounds into the desired enantiomer .

1. Insecticidal Properties

(R)-2,2-Dimethylcyclopropanecarboxylic acid is a key metabolite of several pyrethroid insecticides, such as flumethrin. Research indicates that it exhibits potent insecticidal activity against ectoparasites like ticks and flies when used in agricultural settings. The compound's efficacy as an ectoparasiticide has been documented in various studies, highlighting its role in pest control .

2. Endocrine Disruption Potential

Studies have shown that exposure to pyrethroid metabolites, including those derived from (R)-2,2-dimethylcyclopropanecarboxylic acid, can disrupt endocrine function. A notable study found associations between prenatal exposure to these compounds and altered growth trajectories in children, suggesting potential risks linked to endocrine disruption .

Case Study 1: Prenatal Exposure Effects

A study conducted in South Africa investigated the impact of prenatal exposure to pyrethroid insecticides on child growth trajectories. The findings indicated that increased maternal concentrations of pyrethroid metabolites were associated with reduced birth weights among boys, underscoring the potential health risks posed by these compounds .

Case Study 2: Environmental Residue Analysis

Research analyzing flumethrin residues in animal products revealed that (R)-2,2-dimethylcyclopropanecarboxylic acid persists in animal fat following treatment. The study reported low residue levels but highlighted the importance of monitoring environmental impacts and potential accumulation in food products .

Table 1: Biological Activity Summary

Biological ActivityDescriptionReferences
Insecticidal PropertiesEffective against ticks and flies; used in agricultural pest control
Endocrine DisruptionLinked to altered growth trajectories in children
Environmental PersistenceResidual presence in animal products post-treatment

Research Findings

Recent research has focused on the synthesis and biotransformation of (R)-2,2-dimethylcyclopropanecarboxylic acid. Microorganisms such as Delftia acidovorans have been identified as effective agents for the bioconversion of related compounds into this acid, facilitating its production for various applications .

Additionally, studies have emphasized the need for comprehensive risk assessments regarding the use of pyrethroid insecticides containing this compound due to their potential health impacts on humans and wildlife .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 2
(R)-2,2-Dimethylcyclopropanecarboxylic acid

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